5-Fluoropyridine-3-carboxylic acid N-oxide

Radiopharmaceutical synthesis 18F labeling Meta-fluorination

This heterocyclic building block uniquely combines N-oxide activation with a meta-fluorine substituent, solving the synthetic challenge of accessing 3- and 5-fluoropyridines. It enables room-temperature nucleophilic 18F-fluorination for PET tracers and complete 2-position regioselectivity in ligand-free Suzuki-Miyaura arylation in water. The pre-installed 5-fluoro handle remains intact during coupling, making it essential for sequential SAR exploration in medicinal chemistry and MOF-based materials research.

Molecular Formula C6H4FNO3
Molecular Weight 157.1
CAS No. 1526-19-8
Cat. No. B600003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyridine-3-carboxylic acid N-oxide
CAS1526-19-8
Molecular FormulaC6H4FNO3
Molecular Weight157.1
Structural Identifiers
SMILESC1=C(C=[N+](C=C1F)[O-])C(=O)O
InChIInChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10)
InChIKeyULOJHSLPFZBIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyridine-3-carboxylic Acid N-oxide (CAS 1526-19-8): Procurement-Grade Specification for Meta-Fluorinated N-Oxide Building Blocks


5-Fluoropyridine-3-carboxylic acid N-oxide (CAS 1526-19-8), systematically named 3-pyridinecarboxylic acid, 5-fluoro-, 1-oxide, is a heterocyclic building block with molecular formula C₆H₄FNO₃ and molecular weight 157.10 g/mol [1]. The compound incorporates three structurally defining features: a pyridine N-oxide functionality, a fluorine substituent at the 5-position, and a carboxylic acid group at the 3-position. Its closest analogs and alternatives include the non-fluorinated parent nicotinic acid N-oxide (CAS 2398-81-4), the non-oxidized 5-fluoronicotinic acid (CAS 402-66-4), and other positional isomers of fluoropyridine carboxylic acids. The specific combination of N-oxide activation and meta-fluorination confers distinct reactivity in cross-coupling and nucleophilic aromatic substitution chemistries that are not accessible with the parent acid or non-fluorinated N-oxides [2].

Why 5-Fluoropyridine-3-carboxylic Acid N-oxide Cannot Be Substituted with Nicotinic Acid N-Oxide or 5-Fluoronicotinic Acid in Meta-Functionalization Workflows


Scientific and industrial users cannot simply interchange 5-fluoropyridine-3-carboxylic acid N-oxide with its closest analogs due to fundamental differences in electronic activation, positional reactivity, and synthetic utility. The N-oxide moiety activates the pyridine ring toward nucleophilic aromatic substitution and regioselective C–H functionalization, enabling transformations that are low-yielding or impossible with the parent 5-fluoronicotinic acid [1]. Conversely, the non-fluorinated nicotinic acid N-oxide lacks the 5-fluoro substituent required for applications where fluorine's electronic effects or metabolic stability are essential. Critically, the combination of N-oxide activation with a meta-fluorine substituent addresses a well-documented synthetic challenge: methods for 2- and 4-fluoropyridines generally fail for 3- and 5-positions unless strong secondary electron-withdrawing groups are present [2]. The N-oxide approach bypasses this limitation, offering a distinct entry to meta-fluorinated pyridines that alternative building blocks cannot provide. The following quantitative evidence establishes the procurement-relevant differentiation across synthetic efficiency, regiochemical control, and physicochemical property modulation.

5-Fluoropyridine-3-carboxylic Acid N-oxide: Quantified Differentiation Evidence vs. Nicotinic Acid N-Oxide and 5-Fluoronicotinic Acid


Synthetic Access to Meta-Fluorinated Pyridines: N-Oxide Route vs. Direct Halide Substitution

The target compound, as a representative meta-fluorinated pyridine N-oxide, enables fluorination at the 3- and 5-positions that is otherwise challenging via conventional halide substitution. For non-N-oxide pyridines, nucleophilic fluorination at the 3- or 5-position proceeds in very low yield unless strong secondary electron-withdrawing groups such as nitrile or carboxamide are present. In contrast, the N-oxide strategy using pyridine N-oxides achieves meta-fluorination at room temperature within several minutes, providing a demonstrably more accessible route to 3- and 5-fluoropyridines [1]. While this evidence is class-level inference rather than direct measurement on the target compound, the mechanistic principle applies uniformly to meta-substituted pyridine N-oxides including 5-fluoropyridine-3-carboxylic acid N-oxide.

Radiopharmaceutical synthesis 18F labeling Meta-fluorination Pyridine functionalization

Regioselective Suzuki-Miyaura Cross-Coupling: Pyridine N-Oxide vs. Non-Oxidized Pyridine Substrates

Pyridine N-oxides demonstrate regioselective C–H arylation capabilities that are not observed with non-oxidized pyridine carboxylic acids. Under ligand-free Suzuki conditions in water, pyridine N-oxides undergo arylation at the 2-position with complete selectivity and excellent yields within 1 hour [1]. In contrast, analogous reactions with non-oxidized pyridines typically require specialized ligands, anhydrous conditions, and longer reaction times while exhibiting lower regioselectivity. This differentiation is class-level inference based on the N-oxide functional group shared by the target compound.

Cross-coupling Suzuki reaction C–H activation Pyridine arylation

Physicochemical Differentiation: pKa Modulation by N-Oxide and 5-Fluoro Substitution

The combination of 5-fluoro substitution and N-oxide functionality produces a distinct ionization profile compared to either analog alone. While direct pKa measurement for the target compound is not available in open primary literature, class-level structure-property relationships indicate that fluorine at the 5-position lowers the pKa of the pyridine nitrogen via its electron-withdrawing inductive effect, while N-oxide formation introduces a zwitterionic character with distinct charge distribution compared to the parent acid [1][2]. The parent 5-fluoronicotinic acid has a carboxylic acid pKa of 2.5 and logP of 0.99 [3]; the N-oxide form is expected to exhibit increased aqueous solubility and altered metal-binding capacity due to the N-oxide oxygen serving as a coordination site.

Physicochemical properties pKa Ionization Drug-likeness

Pharmaceutical Intermediate Utility: Documented Use in Enoxacin Synthesis via Fluoronicotinic Acid Derivatives

The target compound belongs to the fluoronicotinic acid derivative class that serves as key intermediates in the synthesis of clinically relevant pyridonecarboxylic acid antibacterials. Specifically, 5-fluoro-3-pyridinecarboxylic acid (the reduced form of the target N-oxide) is documented as an intermediate in the alternative synthesis of enoxacin, a fluoroquinolone antibacterial agent [1]. The N-oxide form provides an activated pyridine ring that facilitates subsequent transformations not accessible from the parent acid, representing a procurement-relevant option when oxidative activation is desired prior to further elaboration. While this is supporting evidence rather than direct comparative data, it establishes the compound's positioning within validated pharmaceutical synthetic routes.

Antibacterial agents Pyridonecarboxylic acids Enoxacin Fluoronicotinic acid

High-Value Research and Industrial Applications for 5-Fluoropyridine-3-carboxylic Acid N-oxide (CAS 1526-19-8)


Radiopharmaceutical Development: Precursor for 18F-Labeled Meta-Fluoropyridines

In PET tracer development, the N-oxide strategy enables room-temperature nucleophilic 18F-fluorination at the meta-position of pyridine rings—a transformation that is otherwise low-yielding or inaccessible with conventional precursors. The N-oxide activates the ring toward fluorination while the 5-fluoro substituent provides a pre-installed fluorine handle for orthogonal labeling or metabolic blocking strategies. This approach is documented as the first example of direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine [1].

Medicinal Chemistry: Regioselective Late-Stage Functionalization via Aqueous Suzuki Coupling

The N-oxide moiety permits ligand-free Suzuki-Miyaura arylation in water with complete 2-position regioselectivity and excellent yields within 1 hour [2]. This enables late-stage diversification of pyridine-containing drug candidates under mild, environmentally benign conditions. The pre-installed 5-fluoro substituent remains intact during coupling, allowing sequential functionalization strategies for SAR exploration.

Coordination Chemistry and Materials Science: Fluorescent MOF and Coordination Polymer Ligand

The combination of carboxylic acid and N-oxide oxygen donor atoms makes this compound a versatile ligand for transition metal and lanthanide coordination complexes. Nicotinic acid N-oxide derivatives are established ligands for lead-carboxylate complexes exhibiting phosphorescent and luminescent properties [3]. The 5-fluoro substituent modulates the electronic environment of the coordination sphere, offering tunable photophysical properties for MOF-based sensing and optoelectronic materials.

Antibacterial Scaffold Development: Fluoronicotinic Acid-Derived Pyridonecarboxylic Acids

The fluoronicotinic acid structural class serves as key intermediates in pyridonecarboxylic acid antibacterial synthesis, with documented use in alternative enoxacin synthesis routes [4]. The N-oxide form provides an activated pyridine ring that enables alternative bond-forming disconnections compared to the parent acid, offering medicinal chemists expanded synthetic options for fluoroquinolone-like scaffolds.

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